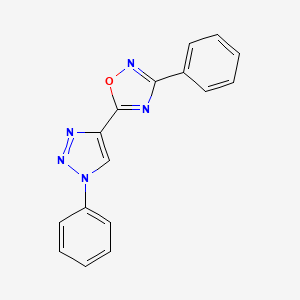
3-Phenyl-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by the presence of an oxadiazole ring fused with a triazole ring, both of which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with nitriles in the presence of a base, leading to the formation of the oxadiazole ring . The triazole ring is often introduced through a click chemistry approach, where azides react with alkynes in the presence of a copper catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction rates and yields . Additionally, continuous flow reactors can be employed to ensure consistent production and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for drug development.
Medicine: Investigated for its anticancer activity, particularly against breast and liver cancer cell lines.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For instance, its anticancer activity is attributed to the inhibition of key enzymes involved in cell proliferation and survival . The triazole and oxadiazole rings play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Known for its antifungal and anticancer properties.
1,3,4-Oxadiazole: Exhibits antimicrobial and anti-inflammatory activities.
1,2,3-Triazole: Widely used in click chemistry and drug design.
Uniqueness
3-Phenyl-5-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole stands out due to the combination of the triazole and oxadiazole rings, which confer unique chemical and biological properties. This dual-ring system enhances the compound’s stability, reactivity, and potential for diverse applications, making it a valuable candidate for further research and development.
Properties
CAS No. |
919117-52-5 |
|---|---|
Molecular Formula |
C16H11N5O |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
3-phenyl-5-(1-phenyltriazol-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H11N5O/c1-3-7-12(8-4-1)15-17-16(22-19-15)14-11-21(20-18-14)13-9-5-2-6-10-13/h1-11H |
InChI Key |
FVZQTFXDLPJVRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CN(N=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane](/img/structure/B12629423.png)


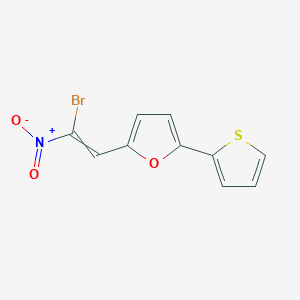
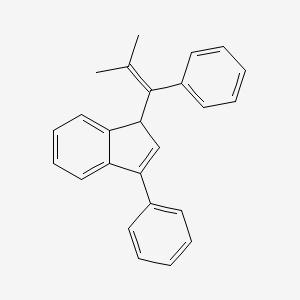
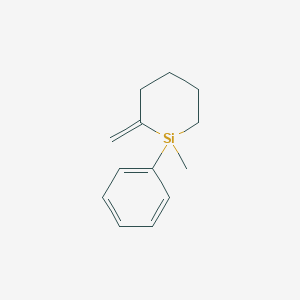

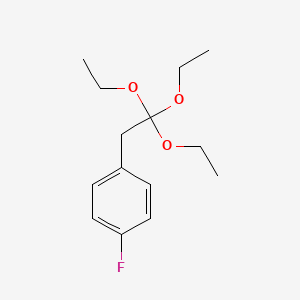

![3,5-Dichloro-n-[(4-fluoro-1-nonylpiperidin-4-yl)methyl]benzamide](/img/structure/B12629493.png)
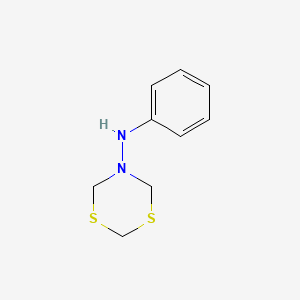

![1H-Pyrazole, 3-hexyl-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-](/img/structure/B12629508.png)
